An In-Depth Technical Guide to 4-(2-N-Maleimido)methyl benzohydrazide-HCl: A Heterobifunctional Crosslinker for Bioconjugation
An In-Depth Technical Guide to 4-(2-N-Maleimido)methyl benzohydrazide-HCl: A Heterobifunctional Crosslinker for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction: Bridging Biomolecules with Precision
In the landscape of bioconjugation, the ability to covalently link different biomolecules with high specificity and stability is paramount. This is particularly crucial in the development of targeted therapeutics such as antibody-drug conjugates (ADCs), where a potent cytotoxic drug is attached to a monoclonal antibody that specifically targets cancer cells.[1] 4-(2-N-Maleimido)methyl benzohydrazide hydrochloride is a heterobifunctional crosslinking agent designed for such precise applications. Its structure incorporates two distinct reactive moieties: a maleimide group and a benzohydrazide group, enabling the sequential or orthogonal conjugation of two different molecules.
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the chemical structure, properties, and applications of 4-(2-N-Maleimido)methyl benzohydrazide-HCl. As a Senior Application Scientist, the following sections will delve into the causality behind experimental choices, ensuring a trustworthy and authoritative resource for your research endeavors.
Chemical Structure and Properties
The unique reactivity of 4-(2-N-Maleimido)methyl benzohydrazide-HCl stems from its distinct functional groups, each with a specific target.
Chemical Structure:
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IUPAC Name: 4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)benzohydrazide hydrochloride[2]
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Molecular Formula: C12H12ClN3O3[3]
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Molecular Weight: 281.69 g/mol [3]
The molecule consists of a central benzene ring substituted with a methyl-maleimide group at one end and a benzohydrazide group at the other. The hydrochloride salt form enhances its solubility in aqueous solutions, a desirable property for bioconjugation reactions.
Core Functional Groups and Their Reactivity:
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Maleimide Group: This group selectively reacts with sulfhydryl (thiol) groups, most commonly found in the side chains of cysteine residues in proteins and peptides.[4] The reaction, a Michael addition, forms a stable, covalent thioether bond.[4] This reaction is most efficient and specific within a pH range of 6.5 to 7.5.[5] Below this range, the thiol group is protonated and less nucleophilic, slowing the reaction. Above this pH, the maleimide group becomes susceptible to hydrolysis and can react with amines, such as the side chain of lysine.[5]
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Benzohydrazide Group: This nucleophilic group reacts with carbonyl groups (aldehydes and ketones) to form a hydrazone bond.[6] Aldehydes are more reactive than ketones. This reaction is typically catalyzed by acidic conditions, with an optimal pH range of 4.5 to 6.0.[7] The resulting hydrazone bond's stability is pH-dependent; it is relatively stable at neutral pH but can be cleaved under more acidic conditions, a property that can be exploited for drug release in the acidic environment of endosomes and lysosomes within cells.[4]
Physicochemical Properties Summary:
| Property | Value | Source/Comment |
| Molecular Formula | C12H12ClN3O3 | [3] |
| Molecular Weight | 281.69 g/mol | [3] |
| CAS Number | 129506-88-3 | [1][3] |
| Solubility | While specific data for this compound is not readily available, similar non-sulfonated maleimide crosslinkers are generally soluble in organic solvents like DMSO and DMF and have limited aqueous solubility. The hydrochloride salt form is expected to improve water solubility.[1][] | |
| Stability | The maleimide group is susceptible to hydrolysis, especially at pH > 7.5. The hydrazide group is generally stable, but the resulting hydrazone bond has pH-dependent stability.[4][5] |
Mechanism of Action: A Two-Step Conjugation Strategy
The heterobifunctional nature of 4-(2-N-Maleimido)methyl benzohydrazide-HCl allows for a controlled, two-step conjugation process. This is a significant advantage over homobifunctional crosslinkers as it minimizes the formation of unwanted homodimers of the target molecules.
The general workflow for using this crosslinker involves:
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Activation of the First Molecule: One of the biomolecules is reacted with the crosslinker. The choice of which functional group on the crosslinker to react first depends on the available functional groups on the biomolecules and the desired stability of the intermediate.
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Purification: The activated first molecule is purified to remove excess crosslinker.
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Conjugation to the Second Molecule: The purified, activated first molecule is then reacted with the second biomolecule.
Below is a Graphviz diagram illustrating this sequential conjugation workflow.
Caption: Sequential bioconjugation workflow using a heterobifunctional crosslinker.
Experimental Protocols: A Practical Guide
The following protocols provide a detailed, step-by-step methodology for a typical two-step conjugation reaction. These are general guidelines and may require optimization for specific applications.
Protocol 1: Conjugation of a Thiol-Containing Protein to a Carbonyl-Containing Molecule
This protocol describes the reaction of the maleimide group of the crosslinker with a protein's thiol group first, followed by the reaction of the hydrazide group with a carbonyl-containing molecule.
Materials:
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Thiol-containing protein (e.g., an antibody with reduced cysteines)
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Carbonyl-containing molecule (e.g., an oxidized carbohydrate or a small molecule drug with an aldehyde)
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4-(2-N-Maleimido)methyl benzohydrazide-HCl
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Reaction Buffer A: 50 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.0
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Reaction Buffer B: 100 mM sodium acetate, pH 5.0
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Quenching solution: 1 M N-acetylcysteine in water
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Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
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Size-exclusion chromatography (SEC) column
Procedure:
Step A: Activation of the Thiol-Containing Protein
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Prepare the Protein: Dissolve the thiol-containing protein in Reaction Buffer A to a concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat it with a 10-20 fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature.
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Prepare the Crosslinker Solution: Immediately before use, dissolve 4-(2-N-Maleimido)methyl benzohydrazide-HCl in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mM).
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Conjugation Reaction: Add a 10-20 fold molar excess of the crosslinker stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
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Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.
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Purification: Remove the excess crosslinker by passing the reaction mixture through a desalting column (e.g., SEC) equilibrated with Reaction Buffer A. Collect the protein-containing fractions.
Step B: Conjugation to the Carbonyl-Containing Molecule
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Prepare the Carbonyl-Containing Molecule: Dissolve the carbonyl-containing molecule in Reaction Buffer B.
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Conjugation Reaction: Add a 10-50 fold molar excess of the carbonyl-containing molecule to the purified, activated protein from Step A.
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Incubation: Incubate the reaction mixture for 2-24 hours at room temperature, protected from light. The reaction time may need to be optimized.
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Purification: Purify the final conjugate using an appropriate method, such as SEC, to remove unreacted molecules.
Protocol 2: Characterization of the Conjugate
It is crucial to characterize the final conjugate to determine the success of the conjugation and the properties of the resulting biomolecule.
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Determination of Drug-to-Antibody Ratio (DAR): For ADCs, the DAR is a critical quality attribute. It can be determined using techniques like UV-Vis spectroscopy (if the drug has a distinct absorbance), Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).[9]
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Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) MS can be used to confirm the mass of the conjugate and determine the distribution of drug-linker species.[10]
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Size-Exclusion Chromatography (SEC): SEC can be used to assess the aggregation and fragmentation of the conjugate.[]
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Functional Assays: It is essential to confirm that the biological activity of the conjugated molecules is retained. For example, for an ADC, an in vitro cell-based cytotoxicity assay should be performed to assess its potency.[11]
Applications in Research and Drug Development
The unique properties of 4-(2-N-Maleimido)methyl benzohydrazide-HCl make it a valuable tool in various fields.
Antibody-Drug Conjugates (ADCs)
The primary application of this crosslinker is in the development of ADCs.[1] The maleimide group can be used to attach the linker to cysteine residues on the antibody, which can be naturally occurring or engineered. The hydrazide group can then be used to attach a cytotoxic drug that has been modified to contain a carbonyl group. The pH-sensitive nature of the resulting hydrazone bond can facilitate the release of the drug in the acidic environment of the tumor cell's endosomes and lysosomes.[4]
The following diagram illustrates a potential signaling pathway for an ADC utilizing a pH-sensitive hydrazone linker.
Caption: ADC mechanism of action with pH-sensitive drug release.
Other Bioconjugation Applications
Beyond ADCs, this crosslinker can be used for:
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Immobilization of Proteins: Attaching proteins to surfaces or beads that have been functionalized with either thiol or carbonyl groups.
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Preparation of Bi-specific Probes: Linking two different proteins or a protein and a nucleic acid to create tools for studying molecular interactions.
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Drug Delivery Systems: Conjugating drugs to polymers or nanoparticles for targeted delivery.
Conclusion
4-(2-N-Maleimido)methyl benzohydrazide-HCl is a versatile heterobifunctional crosslinker that offers a high degree of control over bioconjugation reactions. Its dual reactivity allows for the specific and sequential linking of biomolecules, minimizing side reactions. While specific physicochemical data for this compound is not widely available, the well-established chemistries of its maleimide and benzohydrazide functional groups provide a solid foundation for its application in various research and development settings, most notably in the promising field of antibody-drug conjugates. As with any chemical reagent, careful optimization of reaction conditions is crucial to achieve the desired outcome and ensure the integrity and functionality of the final bioconjugate.
References
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Sepax Technologies, Inc. (n.d.). Analytical Characterization of Antibody Drug Conjugates. Retrieved from [Link]
- Beck, A., Wagner-Rousset, E., Ayoub, D., Van Dorsselaer, A., & Sanglier-Cianférani, S. (2013).
-
Crown Bioscience. (2025, July 1). Key assays and analytical techniques for the development of antibody drug conjugates. Retrieved from [Link]
- Joubert, N., Beck, A., Dumontet, C., & D'Arcy, P. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals (Basel, Switzerland), 13(12), 456.
- Lu, J., Jiang, F., Lu, A., & Zhang, G. (2016).
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HXCHEM. (n.d.). 4-(2-N-maleimido)methyl benzohydrazide-hcl/CAS:129506-88-3. Retrieved from [Link]
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Creative Biolabs. (2021, December 28). New structures to resolve the instability of Maleimide joint. Retrieved from [Link]
- Knipe, R., & Chen, G. (2010). Comparison of hydrazone heterobifunctional cross-linking agents for reversible conjugation of thiol-containing chemistry.
- Raines, R. T., & Kalia, J. (2007). On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates. Journal of the American Chemical Society, 129(42), 12732-12733.
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Wikipedia. (n.d.). Hydrazone. Retrieved from [Link]
- Dirksen, A., & Hackeng, T. M. (2006). Hydrolytic Stability of Hydrazones and Oximes.
- Cloutier, F., Paquin, A., Cloutier, M., Oufqir, Y., Fortin, L., Girouard, J., ... & Bérubé, G. (2025, October 10).
- Sato, Y., Uchimura, H., & Tsunematsu, H. (2024). Differentiation of isobaric cross-linked peptides prepared via maleimide chemistry using MALDI-MS and MS/MS. Journal of the American Society for Mass Spectrometry, 35(1), 128-136.
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